molecular formula C23H30BrN3O2 B12099490 HC Blue no.16 CAS No. 502453-61-4

HC Blue no.16

Cat. No.: B12099490
CAS No.: 502453-61-4
M. Wt: 460.4 g/mol
InChI Key: HAECXVUPWKTFLJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: HC Blue No. 16 can be synthesized through a multi-step process involving the reaction of anthraquinone derivatives with methylamine and subsequent quaternization with propyl bromide. The reaction conditions typically involve:

    Temperature: Moderate temperatures (around 60-80°C)

    Solvent: Aqueous or alcoholic solutions

    Catalysts: Acidic or basic catalysts depending on the specific step

Industrial Production Methods: Industrial production of HC Blue No. 16 involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: HC Blue No. 16 undergoes various chemical reactions, including:

    Oxidation: Can be oxidized under strong oxidative conditions

    Reduction: Reduction reactions can alter the chromophore, affecting the dye’s color properties

    Substitution: Substitution reactions can occur at the amino groups, leading to different derivatives

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Water, ethanol, and other polar solvents

Major Products: The major products formed from these reactions include various substituted anthraquinone derivatives, which may have different color properties and solubility characteristics .

Scientific Research Applications

HC Blue No. 16 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of HC Blue No. 16 involves its interaction with the hair’s keratin structure. The dye molecules penetrate the hair shaft and bind to the keratin, imparting a blue color. The molecular targets include the amino groups in the keratin, and the pathways involve diffusion and binding interactions. The dye’s stability in various pH conditions ensures long-lasting color .

Comparison with Similar Compounds

  • HC Blue No. 2
  • HC Blue No. 17
  • HC Red No. 1
  • HC Red No. 3
  • HC Yellow No. 2
  • HC Yellow No. 4
  • HC Yellow No. 5

Comparison: HC Blue No. 16 is unique due to its vibrant blue color and excellent stability across a wide pH range. Compared to other similar compounds, it offers better solubility and color retention, making it a preferred choice in the cosmetic industry .

Properties

CAS No.

502453-61-4

Molecular Formula

C23H30BrN3O2

Molecular Weight

460.4 g/mol

IUPAC Name

dimethyl-[3-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]propyl]-propylazanium;bromide

InChI

InChI=1S/C23H29N3O2.BrH/c1-5-14-26(3,4)15-8-13-25-19-12-11-18(24-2)20-21(19)23(28)17-10-7-6-9-16(17)22(20)27;/h6-7,9-12H,5,8,13-15H2,1-4H3,(H-,24,25,27,28);1H

InChI Key

HAECXVUPWKTFLJ-UHFFFAOYSA-N

Canonical SMILES

CCC[N+](C)(C)CCCNC1=C2C(=C(C=C1)NC)C(=O)C3=CC=CC=C3C2=O.[Br-]

Origin of Product

United States

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